1-Amino-1-(4-aminophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-aminophenyl)propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with an additional amino group attached to a phenyl ring. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-aminophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction to yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Amino-1-(4-aminophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Amino-1-(4-aminophenyl)propan-2-OL exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparison with Similar Compounds
1-(2-Aminophenyl)propan-2-ol: Similar structure but with the amino group in a different position on the phenyl ring.
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol: Contains fluorine atoms, which significantly alter its chemical properties.
(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Uniqueness: 1-Amino-1-(4-aminophenyl)propan-2-OL is unique due to its specific arrangement of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-amino-1-(4-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3 |
InChI Key |
IOVJYGMZIKSGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)N)N)O |
Origin of Product |
United States |
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